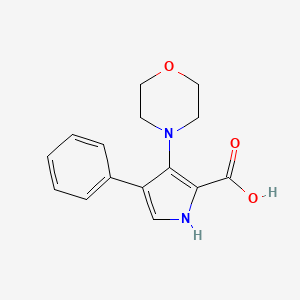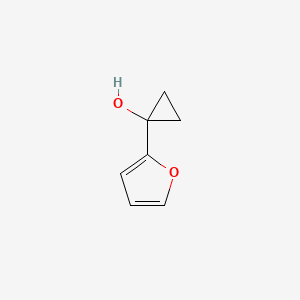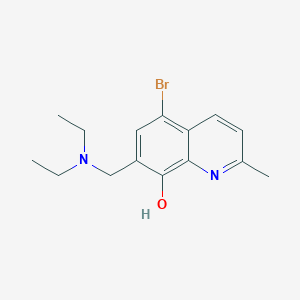
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom at the 5th position, a diethylamino group at the 7th position, and a methyl group at the 2nd position on the quinoline ring. The hydroxyl group at the 8th position further contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylquinoline to introduce the bromine atom at the 5th position. This is followed by the introduction of the diethylamino group through a Mannich reaction, which involves the reaction of the brominated quinoline with formaldehyde and diethylamine. The final step involves the hydroxylation at the 8th position, which can be achieved through various oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.
化学反応の分析
Types of Reactions
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 7-((diethylamino)methyl)-2-methylquinolin-8-ol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 7-((diethylamino)methyl)-2-methylquinolin-8-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol varies depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Fluorescent Probe: It binds to specific biomolecules, causing a change in its fluorescence properties, which can be used for imaging and detection.
類似化合物との比較
Similar Compounds
5-Bromo-7-methyl-1H-indazole: Another brominated compound with similar structural features but different biological activities.
5-Bromo-7-azaindolin-2-one: Known for its antitumor activity and used in medicinal chemistry research.
Uniqueness
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol is unique due to the combination of its bromine, diethylamino, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
113712-96-2 |
|---|---|
分子式 |
C15H19BrN2O |
分子量 |
323.23 g/mol |
IUPAC名 |
5-bromo-7-(diethylaminomethyl)-2-methylquinolin-8-ol |
InChI |
InChI=1S/C15H19BrN2O/c1-4-18(5-2)9-11-8-13(16)12-7-6-10(3)17-14(12)15(11)19/h6-8,19H,4-5,9H2,1-3H3 |
InChIキー |
GTKYAAZBWHPSBG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=CC(=C2C=CC(=NC2=C1O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


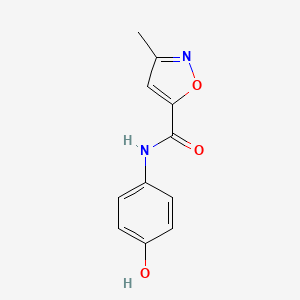

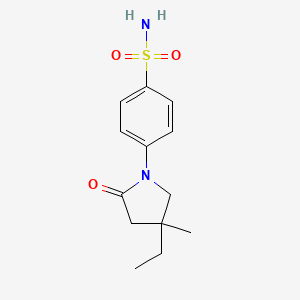
![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
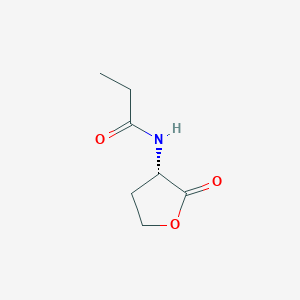
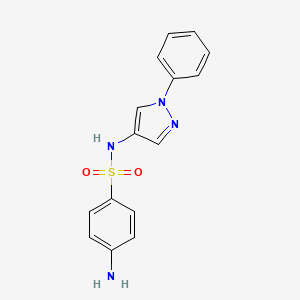
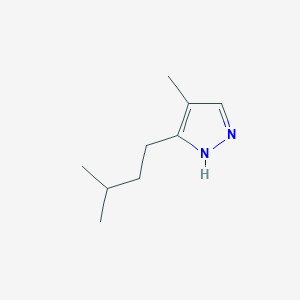
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
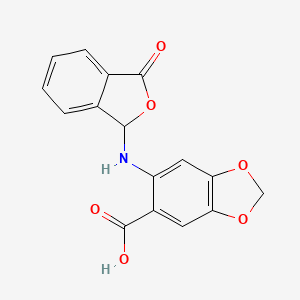
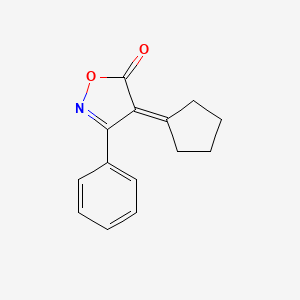
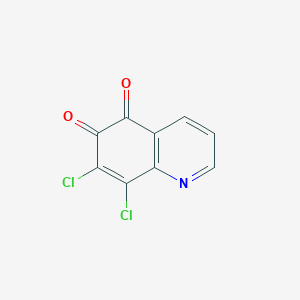
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
